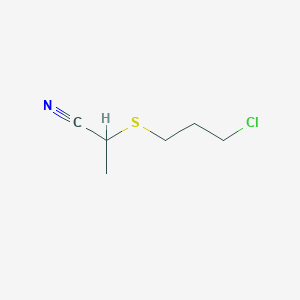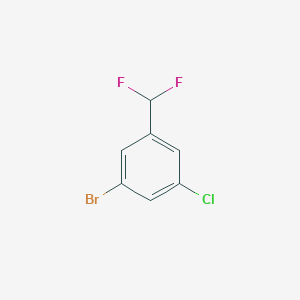
1-Bromo-3-chloro-5-(difluoromethyl)benzene
Overview
Description
1-Bromo-3-chloro-5-(difluoromethyl)benzene is a chemical compound with the molecular formula C7H4BrClF2 . It is used in various chemical reactions and has a molecular weight of 241.46 g/mol .
Molecular Structure Analysis
The molecular structure of 1-Bromo-3-chloro-5-(difluoromethyl)benzene consists of a benzene ring substituted with bromo, chloro, and difluoromethyl groups . The exact positions of these substituents can be determined by the numbering in the name of the compound.Physical And Chemical Properties Analysis
1-Bromo-3-chloro-5-(difluoromethyl)benzene has a density of 1.7±0.1 g/cm3, a boiling point of 226.3±35.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It also has a molar refractivity of 44.1±0.3 cm3 .Scientific Research Applications
Halogenation and Metalation Reactions
1-Bromo-3-chloro-5-(difluoromethyl)benzene has been studied for its reactivity in halogenation and metalation reactions. For instance, chloro(trifluoromethyl)benzenes and bromo(trifluoromethyl)benzenes, similar in structure to 1-bromo-3-chloro-5-(difluoromethyl)benzene, undergo deprotonation adjacent to the halogen substituent when treated with alkyl lithiums and lithium tetramethylpiperidide in specific conditions (Mongin, Desponds, & Schlosser, 1996).
Synthesis of Novel Compounds
The compound plays a role in the synthesis of novel molecules. For example, the synthesis of 5-bromo-2-((4-chlorobenzyl)oxy) bromomethyl benzene involved its precursor, demonstrating its utility in creating new chemical entities with potential applications in various fields (Bi, 2015).
Organometallic Synthesis
1-Bromo-3-chloro-5-(difluoromethyl)benzene has been identified as a versatile starting material for organometallic synthesis. Its conversion into organometallic intermediates like phenylmagnesium, phenyllithium, and phenylcopper provides a pathway for various synthetic applications (Porwisiak & Schlosser, 1996).
Synthesis of Bromo-, Boryl-, and Stannyl-Functionalized Compounds
The compound is used in the functionalization of benzenes, as demonstrated in the synthesis of bromo-, boryl-, and stannyl-functionalized 1,2-bis(trimethylsilyl)benzenes. This showcases its role in creating molecules with potential applications in materials science and catalysis (Reus et al., 2012).
Safety And Hazards
While specific safety and hazard information for 1-Bromo-3-chloro-5-(difluoromethyl)benzene is not provided in the search results, it’s important to handle all chemical compounds with appropriate safety measures. This includes wearing protective clothing and avoiding inhalation or contact with skin and eyes .
properties
IUPAC Name |
1-bromo-3-chloro-5-(difluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJIWSRAQNODED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Br)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-chloro-5-(difluoromethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



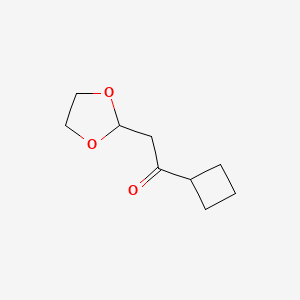
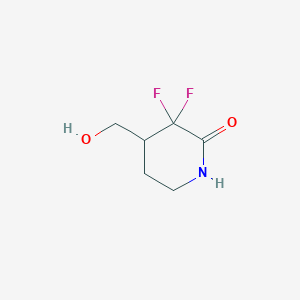
![3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-8-carbonitrile](/img/structure/B1396080.png)
![8-Cyano-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1396081.png)
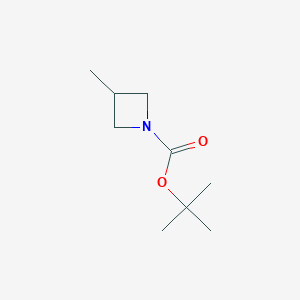
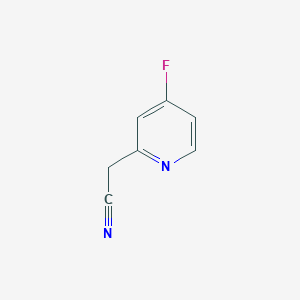
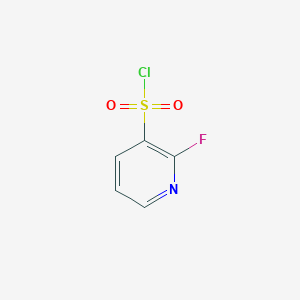
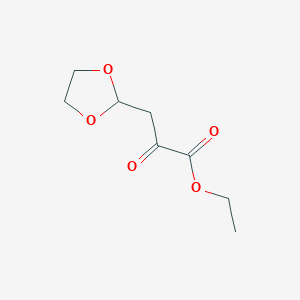
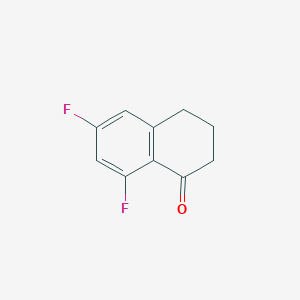
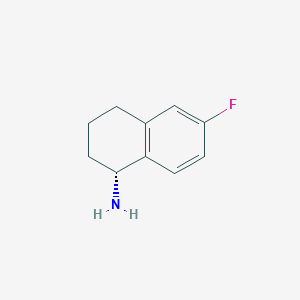
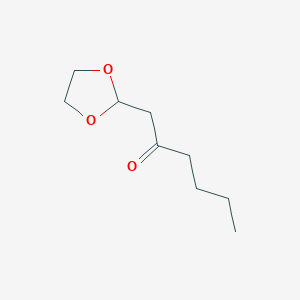
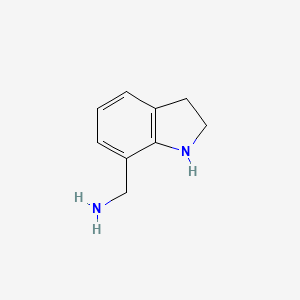
![[2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine](/img/structure/B1396098.png)
